
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a subject of interest in pharmaceutical and agrochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as trifluoromethylsilane or sodium trifluoroacetate under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion into the final product. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Antiemetic Properties
Netupitant is primarily recognized for its role as an antiemetic agent. It is used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that this combination significantly reduces the incidence of CINV in patients undergoing cancer treatment. The efficacy of Netupitant in this context is attributed to its ability to antagonize neurokinin-1 receptors, which are involved in the vomiting reflex.
Case Study:
A pivotal study published in The Lancet Oncology showed that patients receiving Netupitant plus palonosetron experienced a higher complete response rate (no vomiting and no use of rescue medication) compared to those receiving palonosetron alone .
Pharmacokinetics and Safety
The pharmacokinetic profile of Netupitant indicates a high oral bioavailability and a half-life that supports once-daily dosing. Safety profiles from clinical trials suggest that it is well-tolerated, with the most common side effects being headache and fatigue.
Data Table: Pharmacokinetic Parameters of Netupitant
Parameter | Value |
---|---|
Oral Bioavailability | ~60% |
Half-life | ~88 hours |
Maximum Plasma Concentration | 0.5-1.5 ng/mL |
Organic Synthesis Reagent
Beyond its pharmaceutical uses, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid serves as a versatile reagent in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds.
Synthesis Example:
The compound has been utilized in the synthesis of various pyrazole derivatives, which exhibit antimicrobial properties against drug-resistant bacteria. Research has shown that these derivatives can inhibit growth at minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against strains such as Staphylococcus aureus .
Pesticide Development
The unique chemical properties of this compound have led to its exploration in developing novel pesticides. The trifluoromethyl group contributes to increased potency and selectivity against target pests while minimizing environmental impact.
Case Study:
Research has indicated that derivatives of this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms .
Wirkmechanismus
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activity. This property is particularly valuable in drug development, where the compound can be used to design inhibitors for specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)acetophenone
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances its stability and reactivity compared to similar compounds .
Biologische Aktivität
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which are known to enhance the pharmacological properties of various compounds. This article delves into the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds containing the trifluoromethyl group. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for selected compounds related to this compound:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
3,5-bis(trifluoromethyl)phenyl pyrazole | MRSA | 0.5 |
3,5-bis(trifluoromethyl)phenyl derivative | Enterococcus spp. | 1 |
This compound | Various strains | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed that the trifluoromethyl group enhances lipophilicity and alters membrane permeability in microbial cells. This modification can lead to increased uptake and subsequent inhibition of bacterial growth.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules reported that several derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent antimicrobial activities with minimal biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus biofilms . The findings suggest that these compounds could be valuable in treating infections caused by resistant bacterial strains.
- Pharmacokinetic Properties : Research on related compounds indicates favorable pharmacokinetic profiles, including moderate exposure and acceptable toxicity levels in vivo. For example, one compound demonstrated a C_max of 592 ± 62 mg/mL with a slow elimination rate .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, leveraging reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Impurity profiling should reference pharmacopeial standards for structurally related analogs, such as those listed in impurity databases (e.g., MM0002.xx series for positional isomers and functional group variants) . Mass spectrometry (LC-MS) is critical for confirming molecular weights, especially for distinguishing between trifluoromethyl-containing analogs and degradation products .
Q. How should stability studies be designed for this compound under various storage conditions?
- Methodological Answer : Accelerated stability studies should follow ICH guidelines, testing thermal stability (40°C–60°C), humidity (75% RH), and photolytic stress (UV/visible light). Use factorial design (e.g., 2^3 designs) to evaluate interactions between temperature, humidity, and light . Degradation products can be monitored via HPLC, with a focus on hydrolytic cleavage of the methylpropanoic acid moiety or trifluoromethyl group oxidation .
Q. What safety precautions are essential during laboratory handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation from trifluoromethyl groups. Avoid contact with oxidizing agents, as the compound’s stability under reactive conditions is poorly characterized . Emergency procedures for skin/eye exposure include immediate rinsing with water for 15+ minutes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl groups in synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of trifluoromethyl groups on the aromatic ring, predicting sites for electrophilic substitution or nucleophilic attack. Compare with experimental data from related compounds, such as 3-(3,5-bis(trifluoromethyl)phenyl)propionic acid, to validate computational outcomes .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., ester hydrolysis vs. decarboxylation). Systematic reaction monitoring via in-situ IR or NMR can identify intermediates. For example, the use of protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety can mitigate unwanted decarboxylation during coupling reactions .
Q. How can impurity profiles be linked to synthetic route optimization?
- Methodological Answer : Impurities such as 2-(4-ethylphenyl)-propanoic acid (MM0002.35) or 2-(4-formylphenyl)-propanoic acid (MM0002.26) indicate incomplete Friedel-Crafts alkylation or oxidation side reactions . Design experiments using Taguchi methods to optimize reaction time, temperature, and catalyst loading (e.g., AlCl3 vs. FeCl3), reducing impurity formation to <0.1% .
Q. What role does the compound’s stereoelectronic profile play in biological interactions?
- Methodological Answer : The trifluoromethyl groups enhance lipophilicity (logP) and metabolic stability, as seen in analogs like 3-(3,5-difluorophenyl)propanoic acid. Use surface plasmon resonance (SPR) or molecular docking to study binding affinities with target enzymes (e.g., cyclooxygenase isoforms), correlating substituent positions with inhibitory potency .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-70-0 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.